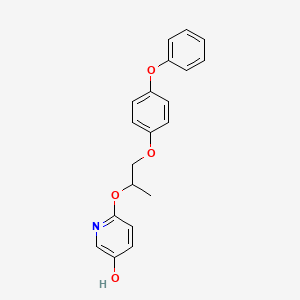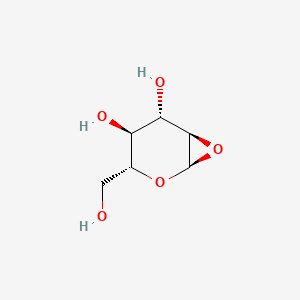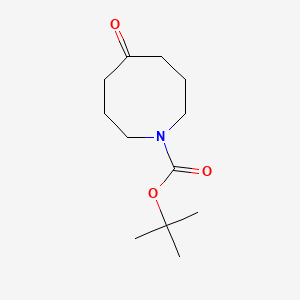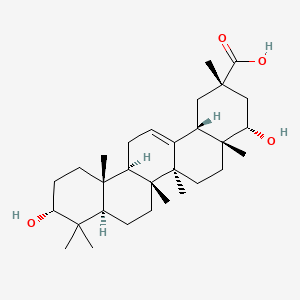![molecular formula C17H20F2N4O3S B580123 (2S,3R,5S)-2-(2,5-Difluorophenyl)-5-[2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-amine CAS No. 1443380-88-8](/img/structure/B580123.png)
(2S,3R,5S)-2-(2,5-Difluorophenyl)-5-[2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R,5S)-2-(2,5-Difluorophenyl)-5-[2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-amine, also known as (2S,3R,5S)-2-(2,5-Difluorophenyl)-5-[2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-amine, is a useful research compound. Its molecular formula is C17H20F2N4O3S and its molecular weight is 398.429. The purity is usually 95%.
BenchChem offers high-quality (2S,3R,5S)-2-(2,5-Difluorophenyl)-5-[2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3R,5S)-2-(2,5-Difluorophenyl)-5-[2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Type 2 Diabetes Management
Omarigliptin is primarily used in the management of type 2 diabetes mellitus (T2DM). It has been shown to be effective as add-on therapy to metformin and is considered noninferior to glimepiride in reducing HbA1c levels .
Efficacy and Safety in T2DM Treatment
Several phase III trials have investigated the efficacy and safety of Omarigliptin in treating patients with T2DM, although some results are not yet published .
Bias Mitigation in Clinical Trials
Omarigliptin’s clinical trials have considered various factors to address biases such as selection bias, performance bias, detection bias, attrition bias, and reporting bias .
Dose-Range Finding Studies
In dose-range finding studies for T2DM treatment, Omarigliptin has been tested in multiple doses to determine the optimal efficacy and safety profile .
Potential Antiparkinsonian Agent
Research has explored Omarigliptin’s repositioning potential as an antiparkinsonian agent, evaluating its effects on neurotoxin-induced toxicity using cellular models of Parkinson’s Disease (PD) .
Anti-Inflammatory Effects
Studies suggest that Omarigliptin may decrease inflammation, which could be a pathological mediator of cardiovascular events in patients with T2DM .
Mechanism of Action
Omarigliptin, also known as MK-3102, is a potent, long-acting oral antidiabetic drug of the DPP-4 inhibitor class . This article provides an overview of the mechanism of action of Omarigliptin, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
The primary target of Omarigliptin is the enzyme dipeptidyl peptidase-4 (DPP-4) . DPP-4 is responsible for degrading incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) .
Mode of Action
Omarigliptin works by inhibiting DPP-4, which in turn increases the levels of incretin hormones GLP-1 and GIP . These hormones inhibit glucagon release, which subsequently increases insulin secretion, decreases gastric emptying, and decreases blood glucose levels .
Biochemical Pathways
The inhibition of DPP-4 by Omarigliptin leads to an increase in incretin levels, which affects the insulin-glucagon pathway . This results in increased insulin secretion and decreased glucagon release, leading to a decrease in blood glucose levels . Omarigliptin also has been reported to have antioxidant, anti-inflammatory, and anti-apoptotic properties, which may contribute to its therapeutic effects .
Pharmacokinetics
The pharmacokinetics of Omarigliptin were assessed following single and multiple doses in healthy subjects . Accumulation was minimal, and steady state was reached after 2 to 3 weeks . The average renal clearance of Omarigliptin was approximately 2 L/h .
Result of Action
The inhibition of DPP-4 by Omarigliptin leads to increased insulin secretion and decreased glucagon release, resulting in decreased blood glucose levels . This makes Omarigliptin effective in the treatment of type 2 diabetes . In addition, Omarigliptin has been shown to have antioxidant, anti-inflammatory, and anti-apoptotic properties .
properties
IUPAC Name |
(2S,3R,5S)-2-(2,5-difluorophenyl)-5-(2-methylsulfonyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)oxan-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N4O3S/c1-27(24,25)23-7-10-6-22(8-16(10)21-23)12-5-15(20)17(26-9-12)13-4-11(18)2-3-14(13)19/h2-4,7,12,15,17H,5-6,8-9,20H2,1H3/t12-,15+,17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMPWKUAHLTIBJ-MJEQTWJJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C=C2CN(CC2=N1)C3CC(C(OC3)C4=C(C=CC(=C4)F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N1C=C2CN(CC2=N1)[C@H]3C[C@H]([C@@H](OC3)C4=C(C=CC(=C4)F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R,5S)-2-(2,5-Difluorophenyl)-5-[2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

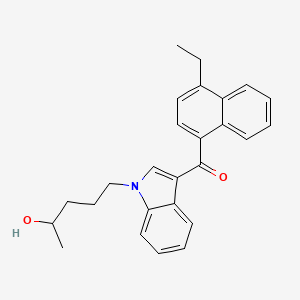

![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B580044.png)
![Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-EN-1-YL)cyclopentyl]hept-5-enoate](/img/structure/B580046.png)
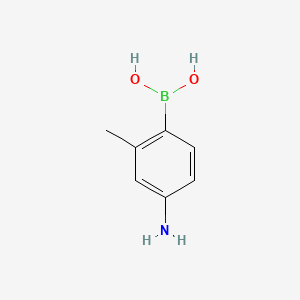


![(1R,5R,8R,9S,10R,11S,12R,14S)-11-methyl-6-methylidene-17-oxo-13,16-dioxahexacyclo[9.4.2.15,8.01,10.02,8.012,14]octadecane-9-carboxylic acid](/img/structure/B580051.png)
